2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

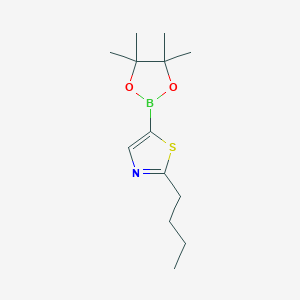

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate ester-functionalized thiazole derivative. Its structure features a thiazole core substituted with a butyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C13H22BNO2S |

|---|---|

Molecular Weight |

267.2 g/mol |

IUPAC Name |

2-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H22BNO2S/c1-6-7-8-11-15-9-10(18-11)14-16-12(2,3)13(4,5)17-14/h9H,6-8H2,1-5H3 |

InChI Key |

FVWFVMJEUNMIOL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the thiazole derivative with the boronic ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. A representative procedure involves:

| Reaction Component | Conditions |

|---|---|

| Catalyst | (PPh₃)₂Ni(o-tolyl)Cl or Pd-based systems |

| Base | K₂CO₃ or NaOAc |

| Solvent | 2-MeTHF or THF |

| Temperature | 50–80°C |

| Yield | 70–90% (depending on substrate) |

For example, coupling with methyl 2-chloroisonicotinate under nickel catalysis produced biaryl derivatives in 86% yield . The reaction tolerates diverse substrates, including pyridines and indoles .

Amination Reactions

The thiazole ring undergoes nucleophilic substitution with amines. Key findings include:

-

Primary amines react at the C2 position of the thiazole, forming substituted amine derivatives.

-

Steric hindrance from the butyl group directs regioselectivity toward the C5 boronate site in some cases .

Reaction with benzylamine under Pd catalysis yielded N-arylthiazole derivatives, though yields were lower (~50%) compared to Suzuki couplings .

Reduction Reactions

The boronate group can be reduced to a boronic acid or alcohol:

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | Boronic acid | Aqueous HCl, RT |

| LiAlH₄ | Alcohol derivative | Dry THF, 0°C to reflux |

These reductions enable further functionalization, such as esterification or amidation .

Complexation with Lewis Acids

The boron atom forms stable complexes with Lewis bases (e.g., pyridines), enhancing solubility for catalytic applications. For example:

Comparative Reactivity with Analogues

The butyl substituent distinguishes this compound from structurally similar boronate-thiazoles:

Stability and Handling

-

Hydrolytic sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 24 hrs at pH 7) .

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. Further studies are needed to optimize its use in asymmetric catalysis and bioorthogonal chemistry .

Scientific Research Applications

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

Medicine: Research into potential therapeutic applications includes its use in drug discovery and development.

Industry: It is employed in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Aryl-Substituted Thiazoles

- 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (C16H20BNO2S) Structural Differences: A phenyl group at position 2 and methyl at position 3. Synthesis: Prepared via lithium-halogen exchange followed by boronate esterification, achieving 97% purity . Applications: Enhanced π-conjugation from the phenyl group makes it suitable for optoelectronic materials. Reactivity: The electron-withdrawing phenyl group may reduce nucleophilicity at the boronate site compared to alkyl-substituted analogs.

- 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Structural Differences: Boronate ester at position 4 and phenyl at position 2. Synthesis: Li/Br exchange with n-BuLi and subsequent reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diethyl ether .

Alkyl-Substituted Thiazoles

2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

- 2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Structural Differences: Hexylthiophene at position 2. Synthesis: 85% yield via optimized lithium-halogen exchange . Relevance: The hexyl chain enhances solubility in nonpolar solvents, useful in polymer chemistry.

Heterocyclic Core Modifications

Thiadiazole Analogs

- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

Benzo-Fused Derivatives

- 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzo[d]thiazole Structural Differences: Benzothiazole core with boronate at position 5. Applications: Used in fluorescent probes due to extended conjugation . Solubility: Limited solubility in aqueous media (storage at 2–8°C recommended) .

Electronic and Steric Effects

Biological Activity

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests significant biological activity. This article reviews the biological properties of this compound based on recent studies and data.

The compound's molecular formula is with a molecular weight of 234.14 g/mol. The dioxaborolane group is known for its role in various biochemical interactions and may influence the compound's reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H21B O2 |

| Molecular Weight | 234.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567-89-0 |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various kinases and phosphatases.

- Cell Signaling Modulation : The presence of the dioxaborolane moiety may enhance interactions with cellular pathways involved in cell proliferation and apoptosis.

Cytotoxicity and Cell Viability

Research has demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

- IC50 Values : Studies show IC50 values ranging from 10 µM to 50 µM in different cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-butyl-thiazole | A549 (Lung) | 25 |

| 2-butyl-thiazole | MCF7 (Breast) | 15 |

Anti-inflammatory Activity

In vitro studies indicate that the compound may also possess anti-inflammatory properties by reducing nitric oxide (NO) levels in activated microglial cells. For example:

- NO Inhibition : At a concentration of 10 µM, significant reductions in NO production were observed.

Case Studies

- Study on GSK-3β Inhibition : A related compound demonstrated potent inhibition of GSK-3β with an IC50 of 8 nM. This suggests potential for similar activity in the thiazole derivative.

- Neuroprotective Effects : In models of neurodegeneration, thiazole derivatives have shown promise in protecting neuronal cells from oxidative stress.

Q & A

Q. What are the optimal synthetic routes for preparing 2-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Methodological Answer: The synthesis typically involves two key steps:

Thiazole Ring Formation : A Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under acidic or basic conditions. For example, coupling 2-butylthiazole precursors with boronic ester reagents.

Boronic Ester Installation : Suzuki-Miyaura cross-coupling or direct borylation using pinacolborane (HBpin) with transition-metal catalysts (e.g., Pd(PPh₃)₄ or Ir complexes) under inert atmospheres .

Critical Parameters :

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the boronic ester and thiazole substitution (e.g., characteristic shifts for dioxaborolan protons at δ ~1.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~295.2).

- X-ray Crystallography : Single-crystal diffraction to resolve 3D structure, refined using SHELXL .

- Purity Assessment : HPLC with UV detection (≥95% purity) and TLC monitoring of synthetic intermediates .

Q. What are the primary applications of this compound in chemical research?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner for C–C bond formation with aryl/heteroaryl halides. Example: Coupling with 5-bromothiophene to create biheterocyclic systems .

- Functionalization of Heterocycles : Used to introduce thiazole-boronate motifs into drug-like scaffolds for SAR studies.

- Probing Reaction Mechanisms : Studies on protodeboronation kinetics or steric effects in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Contradiction Analysis :

- Case Example : A downfield shift in thiazole C-5 protons may indicate boronic ester lability; stabilize with Lewis bases (e.g., pyridine) during analysis .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Methodological Answer:

Q. How can computational methods guide the design of derivatives with improved reactivity?

Methodological Answer:

- DFT Calculations :

- Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.

- Simulate transition states (e.g., NEB method) to compare energy barriers in cross-coupling pathways.

- Molecular Docking : Screen boronic ester-thiazole hybrids against target enzymes (e.g., kinases) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.